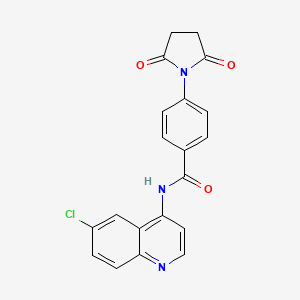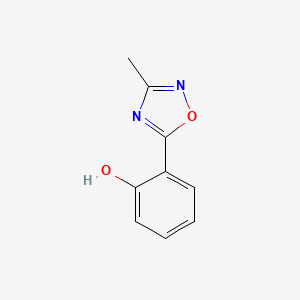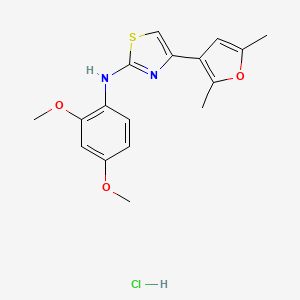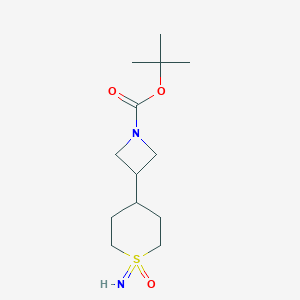![molecular formula C20H12Cl2F3N3O2S B2904607 N-[(4-chlorophenyl)carbamoyl]-3-(4-chlorophenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carboxamide CAS No. 338759-10-7](/img/structure/B2904607.png)
N-[(4-chlorophenyl)carbamoyl]-3-(4-chlorophenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned is a complex organic molecule that contains several functional groups, including a carbamoyl group, a sulfanyl group, and a trifluoromethyl group. These groups are attached to different phenyl and pyridine rings .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the phenyl and pyridine rings. The presence of the chloro, carbamoyl, sulfanyl, and trifluoromethyl groups would likely have significant effects on the compound’s overall shape and electronic structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence and position of its functional groups. For example, the carbamoyl group might make the compound a potential nucleophile or electrophile, depending on the reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the highly electronegative trifluoromethyl group could affect the compound’s polarity, solubility, and stability .Aplicaciones Científicas De Investigación
Anticancer Potential
One notable application is in the synthesis of novel compounds with potential anticancer activity. For instance, Szafrański and Sławiński (2015) synthesized a series of novel 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides, evaluating their in vitro anticancer activity. While the specific compound was not directly mentioned, their research highlights the broader category of similar compounds exhibiting selectivity towards leukemia, colon cancer, and melanoma, suggesting possible applications in developing anticancer agents (Krzysztof Szafrański, J. Sławiński, 2015).
Anti-Tubercular Activity
Another significant application is in the treatment of tuberculosis. Manikannan et al. (2010) synthesized a new set of highly substituted pyridine derivatives, including 4,6-bis(4-chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-2-methoxynicotinonitrile, which showed potent inhibition against Mycobacterium tuberculosis. This discovery positions compounds within this chemical class as potential therapeutic agents against tuberculosis, demonstrating their importance in medicinal chemistry research (Ramaiyan Manikannan, Shanmugam Muthusubramanian, Perumal Yogeeswari, Dharmarajan Sriram, 2010).
Material Science Applications
In the field of materials science, Faghihi and Mozaffari (2008) synthesized new polyamides through the polycondensation reaction of 2,5-bis[(4-carboxyanilino) carbonyl] pyridine with aromatic diamines. These polymers, containing pyridyl moiety in the main chain, exhibit unique thermal and solubility properties, suggesting potential applications in creating advanced materials with specific desired physical characteristics (K. Faghihi, Zohreh Mozaffari, 2008).
Chemical Synthesis and Modification
The synthesis and modification of chemical structures using this compound also extend to exploring new routes to heterocycles. Samii et al. (1987) demonstrated the sulphenylation of unsaturated amides leading to various cyclic products. Their work underscores the utility of related compounds in organic synthesis, offering methodologies for constructing complex molecules (Z. K. M. A. E. Samii, M. I. Ashmawy, J. M. Mellor, 1987).
Mecanismo De Acción
Direcciones Futuras
The future research directions for this compound would depend on its intended applications. For example, if it shows promise as a pharmaceutical or agrochemical agent, further studies could focus on optimizing its synthesis, understanding its mechanism of action, and assessing its safety and efficacy .
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)carbamoyl]-3-(4-chlorophenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2F3N3O2S/c21-12-1-5-14(6-2-12)27-19(30)28-18(29)17-16(9-11(10-26-17)20(23,24)25)31-15-7-3-13(22)4-8-15/h1-10H,(H2,27,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPXBUJFPSCMNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC(=O)C2=C(C=C(C=N2)C(F)(F)F)SC3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzenesulfonamide](/img/structure/B2904524.png)
![N-(4-methoxyphenyl)-2-oxo-2-(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2904527.png)

![2-(2-methoxyphenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2904530.png)
![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2904531.png)

![4-{4-cyano-5-[(4-ethoxyphenyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2904533.png)

![N-[2-(1H-indol-3-yl)ethyl]-N'-(pyridin-4-yl)ethanediamide](/img/structure/B2904536.png)



![N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2904543.png)
![5-[(4-Chlorophenyl)amino]-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2904547.png)